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An In-depth Technical Guide to the Crystal Structure of Solid Chlorofluoromethane (CH2CIF)

Introduction

Chlorofluoromethane (CH:2CIF), also known as Freon 31, is a hydrochlorofluorocarbon
(HCFC) that has been utilized as a refrigerant. Understanding its solid-state properties,
particularly its crystal structure, is fundamental for predicting its behavior at low temperatures,
its phase transitions, and its interactions in various environments. This document provides a
comprehensive overview of the crystal structure of solid chlorofluoromethane, detailing the
crystallographic data obtained from low-temperature neutron powder diffraction studies and
outlining the experimental methodology for its determination.

Crystal Structure and Crystallographic Data

The crystal structure of chlorofluoromethane has been determined at low temperatures,
revealing a single stable phase.[1] The compound crystallizes in a monoclinic system, which is
characterized by three unequal axes with one oblique angle.[1][2][3]

Quantitative Crystallographic Data

The crystallographic data for solid chlorofluoromethane, determined via neutron powder
profile refinement, are summarized in the table below.[1] The structure was resolved at both 30
K and 100 K, confirming a single monoclinic phase in this temperature range.
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Parameter Value Reference
Chemical Formula CH2CIF [21[3][4][5]
Crystal System Monoclinic [11[2][3]
Space Group P21 [11[2][3]
Molecules per Unit Cell (2) 2 [1]
Temperature of Data Collection 30 K/ 100 K [1]

Lattice Parameters

a 6.7676 A [2][3]

b 4.1477 A [2][3]

c 5.0206 A [21[3]

a,y 90°

B 108.205° [2][3]

Experimental Protocols

The determination of the crystal structure of a substance that is gaseous at standard

temperature and pressure, such as chlorofluoromethane, requires specialized low-

temperature in-situ crystallization and data collection techniques. The structure was elucidated

using neutron powder diffraction data refined with the Rietveld method.[1]

Sample Preparation and Crystallization

Gaseous Sample Introduction: High-purity chlorofluoromethane gas is introduced into a

sample holder (typically a vanadium can for neutron diffraction) connected to a cryostat.

In-Situ Condensation: The sample holder is cooled using a closed-cycle helium refrigerator
to a temperature below the melting point of CH2CIF (-133.0 °C or 140.2 K). The gas
condenses directly into a solid polycrystalline powder within the holder.

Thermal Annealing: To improve the crystallinity of the powder and reduce lattice strain, the

sample is typically annealed. This involves cycling the temperature, for instance, by warming
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it to just below the melting point and then slowly cooling it back down to the desired data
collection temperature (e.g., 100 K or 30 K).

Neutron Powder Diffraction Data Collection

 Instrument Setup: The cryostat containing the solidified CH2CIF sample is mounted on a
high-resolution neutron powder diffractometer.

o Data Acquisition: A neutron beam of a known wavelength is directed at the polycrystalline
sample. The neutrons are diffracted by the crystal lattice planes of the randomly oriented
crystallites.

» Detection: A position-sensitive detector or an array of detectors records the intensity of the
diffracted neutrons as a function of the scattering angle (20). Data is collected over a wide
angular range for a sufficient duration to achieve good statistics. Data collection is performed
at stable, low temperatures, such as 100 K and 30 K, to minimize thermal motion of the
atoms.[1]

Structure Determination and Refinement

o Powder Profile Indexing: The positions of the observed Bragg peaks in the diffraction pattern
are used to determine the unit cell parameters and the Bravais lattice type. For CH2CIF, this
process identified a monoclinic unit cell.

¢ Space Group Assignment: Based on the systematic absences of certain reflections in the
indexed pattern, the space group is determined. For CH2CIF, the assigned space group is
P21.[1][2][3]

 Structure Solution: An initial structural model is generated. This can be achieved through
packing considerations, assuming a reasonable orientation and position of the two CH2CIF
molecules within the asymmetric unit of the P21 space group.[1]

» Rietveld Refinement: The Rietveld method is employed to refine the structural model against
the entire experimental powder diffraction profile. This is a least-squares refinement process
that minimizes the difference between the observed and calculated diffraction patterns. The
refined parameters include:
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o Instrumental Parameters: Zero-point offset, peak shape parameters.

o Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors,
and atomic displacement parameters (thermal motion).

 Validation: The final refined structure is validated by examining the goodness-of-fit indicators
(e.g., R-factors, x?) and ensuring that the resulting bond lengths, bond angles, and
intermolecular distances are chemically sensible.

Visualization of Experimental Workflow

The logical sequence for determining the crystal structure of solid chlorofluoromethane is
depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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